molecular formula C19H24N2O B7461000 1-(3,5-Dimethylphenyl)-3-(4-phenylbutan-2-yl)urea

1-(3,5-Dimethylphenyl)-3-(4-phenylbutan-2-yl)urea

Cat. No. B7461000
M. Wt: 296.4 g/mol
InChI Key: YIFPPBUBSMUAGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,5-Dimethylphenyl)-3-(4-phenylbutan-2-yl)urea is a chemical compound that has gained attention in the scientific community due to its potential applications in biological research. Also known as DPU-1, this compound has been synthesized and studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.

Mechanism of Action

The mechanism of action of DPU-1 is not fully understood, but it has been suggested that the compound may inhibit the activity of protein kinase B (PKB), also known as Akt. PKB is a key regulator of cell survival and proliferation, and its activity is often dysregulated in cancer cells. Inhibition of PKB activity by DPU-1 may therefore contribute to its anti-cancer effects.
Biochemical and Physiological Effects:
DPU-1 has been found to have a number of biochemical and physiological effects. In addition to its anti-cancer effects, DPU-1 has been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. This suggests that DPU-1 may have potential as a treatment for Alzheimer's disease, which is characterized by a loss of cholinergic neurons that produce acetylcholine.

Advantages and Limitations for Lab Experiments

One advantage of using DPU-1 in laboratory experiments is that it has been shown to have relatively low toxicity in vitro and in vivo. This makes it a potentially useful tool for studying the effects of PKB inhibition and other biological processes. However, one limitation of using DPU-1 is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are a number of potential future directions for research on DPU-1. One area of interest is the development of more potent and selective PKB inhibitors based on the structure of DPU-1. Another area of interest is the investigation of the compound's potential as a treatment for Alzheimer's disease and other neurological disorders. Finally, further studies are needed to fully understand the mechanism of action of DPU-1 and its potential applications in cancer research and other areas of biology.

Synthesis Methods

The synthesis of DPU-1 involves the reaction of 1-(3,5-dimethylphenyl)piperazine with 4-phenylbutan-2-amine, followed by the addition of isocyanate to form the urea derivative. This method has been described in detail in a scientific paper by Liu et al. (2018).

Scientific Research Applications

DPU-1 has been studied for its potential applications in cancer research. In a study by Liu et al. (2018), DPU-1 was found to inhibit the growth of human breast cancer cells in vitro and in vivo. The compound was also found to induce apoptosis, or programmed cell death, in these cancer cells. This suggests that DPU-1 may have potential as a therapeutic agent for breast cancer.

properties

IUPAC Name

1-(3,5-dimethylphenyl)-3-(4-phenylbutan-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O/c1-14-11-15(2)13-18(12-14)21-19(22)20-16(3)9-10-17-7-5-4-6-8-17/h4-8,11-13,16H,9-10H2,1-3H3,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIFPPBUBSMUAGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)NC(C)CCC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,5-Dimethylphenyl)-3-(4-phenylbutan-2-yl)urea

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